1-Phenylcyclopropanecarbaldehyde
Overview
Description
1-Phenylcyclopropanecarbaldehyde is a cyclic organic compound characterized by a phenyl group attached to a cyclopropane ring, with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropanecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde. The reaction typically occurs under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to enhance yield and selectivity. The process may include steps such as catalytic hydrogenation and controlled oxidation to achieve the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Phenylcyclopropanecarboxylic acid.
Reduction: 1-Phenylcyclopropanemethanol.
Substitution: Various substituted phenylcyclopropanecarbaldehydes depending on the electrophile used.
Scientific Research Applications
1-Phenylcyclopropanecarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms involving cyclopropane rings.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropanecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
- 1-Phenylcyclopropane-1-carbaldehyde
- Cyclopropanecarboxaldehyde
- Phenylacetaldehyde
Comparison: 1-Phenylcyclopropanecarbaldehyde is unique due to the presence of both a phenyl group and a cyclopropane ring, which imparts distinct reactivity and stability compared to other aldehydes. Its strained ring structure makes it more reactive in certain chemical transformations, providing advantages in synthetic applications .
Biological Activity
1-Phenylcyclopropanecarbaldehyde is a cyclic organic compound characterized by a phenyl group attached to a cyclopropane ring, along with an aldehyde functional group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to act as a building block for more complex molecules, making it valuable in both synthetic chemistry and medicinal applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Reactions with Grignard Reagents: One common method involves the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde under inert conditions, followed by purification to isolate the desired product.
- Catalytic Systems: Industrial production often utilizes advanced catalytic systems to enhance yield and selectivity, incorporating steps like catalytic hydrogenation and controlled oxidation.
Table 1: Comparison of Synthetic Routes
Method | Description |
---|---|
Grignard Reaction | Reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde. |
Catalytic Hydrogenation | Use of catalysts to improve yield and selectivity in production processes. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effective inhibition against various microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A recent study found that derivatives of this compound demonstrated effective inhibition on the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxicity on normal cells. This suggests a selective mechanism that could be exploited for therapeutic purposes .
The mechanism by which this compound exerts its biological effects is primarily attributed to the reactivity of its aldehyde group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The strain energy in the cyclopropane ring enhances its reactivity, making it a valuable intermediate in various chemical transformations.
Study on Anticancer Activity
In a study published in 2023, researchers synthesized several derivatives of this compound and evaluated their biological activity against cancer cell lines. The results indicated that specific modifications to the structure led to enhanced inhibitory effects on cancer cell proliferation while maintaining low toxicity levels in normal cells. The structure-activity relationship (SAR) analysis provided insights into how different substituents affect biological activity .
Study on Antimicrobial Efficacy
Another significant study assessed the antimicrobial efficacy of this compound derivatives against a panel of bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial effects, establishing a foundation for further exploration into their potential as new antimicrobial agents .
Properties
IUPAC Name |
1-phenylcyclopropane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKJEFTTNCUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451602 | |
Record name | 1-phenylcyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-88-7 | |
Record name | 1-Phenylcyclopropanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21744-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-phenylcyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.